molecular formula C21H16ClFN4O3 B2444702 3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-14-4

3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2444702
CAS No.: 921533-14-4
M. Wt: 426.83
InChI Key: PWIFZJSCKVTCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Disposition

The metabolism and disposition of related pyrrolopyrimidine derivatives have been extensively studied. For instance, a γ-Aminobutyric Acid Type A Receptor Partial Agonist similar to the compound showed metabolic and excretory pathways primarily through feces and urine, involving complex processes such as oxidative deamination and renal secretion. This indicates potential applications of the compound in studying metabolic pathways and drug disposition in humans (Shaffer et al., 2008).

Pharmacokinetics in Treatment Approaches

The compound's pharmacokinetic properties can be crucial in designing treatment protocols. For example, studies on compounds like Venetoclax, a B-cell lymphoma-2 protein inhibitor, show the importance of understanding absorption, metabolism, and excretion in optimizing therapeutic efficacy and managing toxicity (Liu et al., 2017).

Bioactive Pyridines in Nutritional Studies

In nutritional studies, methods developed to quantify bioactive pyridines in human plasma and urine post-coffee consumption could find parallels in studying the metabolic pathways of pyrrolopyrimidine derivatives, aiding in understanding their role in human metabolism and potential health benefits (Lang et al., 2010).

Understanding Enzymatic Activity in Cancer Treatment

The concentrations of enzymes like Pyrimidine nucleoside phosphorylase and Dihydropyrimidine dehydrogenase in colorectal cancer tissues were found to be significant for predicting the prognosis and treatment outcomes. Research into the interactions of pyrrolopyrimidine derivatives with these enzymes could provide insights into developing more effective cancer treatments (Hiroyasu et al., 2001).

Exploration in Neurological Disorders

Investigations into dopamine transporter and receptor density in patients with restless legs syndrome using specific compounds might offer a template for studying the neurological implications of pyrrolopyrimidine derivatives, potentially contributing to understanding and treating various neurological disorders (Tribl et al., 2001).

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O3/c1-11-3-6-13(9-16(11)23)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-7-4-12(22)5-8-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIFZJSCKVTCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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